molecular formula C14H12O3 B6377716 2-Formyl-6-(3-methoxyphenyl)phenol CAS No. 1261965-84-7

2-Formyl-6-(3-methoxyphenyl)phenol

Cat. No.: B6377716
CAS No.: 1261965-84-7
M. Wt: 228.24 g/mol
InChI Key: YNELZRWJDKLNJP-UHFFFAOYSA-N
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Description

2-Formyl-6-(3-methoxyphenyl)phenol is a phenolic derivative characterized by a benzaldehyde core substituted with a 3-methoxyphenyl group at the 6-position and a formyl group at the 2-position. This structure confers unique chemical reactivity, particularly in hydrogen bonding and electrophilic aromatic substitution, due to the electron-donating methoxy group and the electron-withdrawing formyl group.

Properties

IUPAC Name

2-hydroxy-3-(3-methoxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-12-6-2-4-10(8-12)13-7-3-5-11(9-15)14(13)16/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNELZRWJDKLNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685081
Record name 2-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261965-84-7
Record name 2-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-6-(3-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis. The catalytic protodeboronation of these esters can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of 2-Formyl-6-(3-methoxyphenyl)phenol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-(3-methoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, sulfuric acid (H2SO4) for sulfonation

Major Products Formed

    Oxidation: 2-Carboxy-6-(3-methoxyphenyl)phenol

    Reduction: 2-Hydroxymethyl-6-(3-methoxyphenyl)phenol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

2-Formyl-6-(3-methoxyphenyl)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Formyl-6-(3-methoxyphenyl)phenol involves its interaction with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The phenol group can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Formyl-6-(3-methoxyphenyl)phenol with compounds sharing key structural motifs, such as methoxyphenyl, phenolic, or formyl groups.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications Reference ID
2-Formyl-6-(3-methoxyphenyl)phenol C₁₄H₁₂O₃ 228.24 (estimated) Formyl, phenol, 3-methoxyphenyl Potential ligand for metal coordination; antimicrobial activity (inferred from analogs)
2-Hydroxy-3-(3-hydroxyphenyl)benzaldehyde C₁₃H₁₀O₃ 214.22 Formyl, phenol, 3-hydroxyphenyl Higher polarity due to hydroxyl; used in dye synthesis
3-[2-(3-Methoxyphenyl)ethyl]phenol C₁₅H₁₆O₂ 228.29 Phenol, 3-methoxyphenyl, ethyl bridge Anti-inflammatory activity in macrophage studies
1,2-Bis(3-methoxyphenyl)ethane C₁₆H₁₈O₂ 242.32 Two 3-methoxyphenyl groups, ethane Lower reactivity; used as a scaffold in polymer chemistry
2-Methoxy-6-{[(3-nitrophenyl)imino]methyl}phenol C₁₄H₁₂N₂O₄ 272.26 Nitro, imino, phenol, methoxy High reactivity in nitro reduction; sensor applications
Methyl 6-(3-methoxyphenyl)-2-methylnicotinate C₁₆H₁₅NO₃ 269.29 Methoxy, ester, methylnicotinate Improved metabolic stability for drug delivery

Key Findings from Comparative Analysis

Electron Effects: The formyl group in 2-Formyl-6-(3-methoxyphenyl)phenol enhances electrophilic reactivity compared to analogs like 3-[2-(3-methoxyphenyl)ethyl]phenol, which lacks electron-withdrawing substituents . The 3-methoxyphenyl group stabilizes aromatic resonance, similar to its role in 1,2-Bis(3-methoxyphenyl)ethane, but the formyl group introduces additional steric and electronic complexity .

The hydroxyphenyl analog (2-Hydroxy-3-(3-hydroxyphenyl)benzaldehyde) shows higher solubility in aqueous media, whereas the methoxy variant may favor lipid membrane penetration .

Synthetic Utility: The imino-nitro derivative (2-Methoxy-6-{[(3-nitrophenyl)imino]methyl}phenol) demonstrates reactivity in Schiff base formation, a trait shared with the formyl group in the target compound, albeit with divergent applications (e.g., sensors vs. coordination chemistry) .

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